1-(4-Bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea
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Overview
Description
1-(4-Bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, linked through a urea moiety
Preparation Methods
The synthesis of 1-(4-Bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 4-bromo-3-chloroaniline with 3-chloroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by agents like N,N’-dicyclohexylcarbodiimide (DCC). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated phenylureas have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea can be compared with other halogenated phenylureas, such as:
1-(4-Chlorophenyl)-3-(3-chlorophenyl)urea: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Bromo-3-chlorophenyl)-3-phenylurea: Contains a single halogenated phenyl ring, potentially altering its chemical properties and applications.
1-(4-Bromo-3-chlorophenyl)-3-(4-chlorophenyl)urea: Similar structure but with different positioning of chlorine atoms, influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O/c14-11-5-4-10(7-12(11)16)18-13(19)17-9-3-1-2-8(15)6-9/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSMSLGHBBCPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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